Hebeirubescensin H
Overview
Description
Hebeirubescensin H is a natural compound extracted from the root of Salvia miltiorrhiza. It is characterized by a complex chemical structure that includes a benzene ring, a furan ring, and a methacrylate group. This compound appears as a red crystalline powder with high thermal stability. It is insoluble in water but shows good solubility in organic solvents such as methanol, ethanol, and dichloromethane. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects .
Preparation Methods
Hebeirubescensin H is typically obtained through extraction and separation from the root of Salvia miltiorrhiza. The preparation process involves several steps:
Extraction: The roots are first subjected to extraction using organic solvents like methanol or ethanol.
Crystallization: The extract is then concentrated and subjected to crystallization to isolate the compound.
Purification: Further purification steps, such as column chromatography, are employed to achieve high purity.
Industrial production methods focus on optimizing these steps to ensure safety and high yield. The choice of solvents and operating temperatures is crucial to maintain the integrity and purity of the compound.
Chemical Reactions Analysis
Hebeirubescensin H undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Sodium borohydride or lithium aluminum hydride are commonly used reagents.
Substitution: In this reaction, one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Hebeirubescensin H has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool in biological research, particularly in studies related to cellular oxidative stress and inflammation.
Medicine: this compound is investigated for its potential therapeutic effects in treating cardiovascular and cerebrovascular diseases, tumors, and other conditions.
Mechanism of Action
The mechanism of action of Hebeirubescensin H involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Hebeirubescensin H belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities. Similar compounds include:
Hebeirubescensin K: Another ent-kaurane diterpenoid with similar anti-inflammatory and antioxidant properties.
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and anti-tumor activities, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWFVPFIPDEZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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